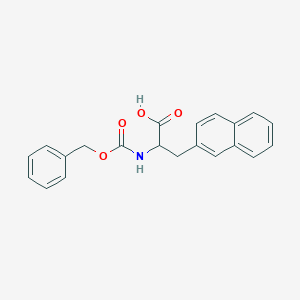

3-Naphthalen-2-yl-2-(phenylmethoxycarbonylamino)propanoic acid

Description

Z-L-2-Nal-OH, or benzyloxycarbonyl-L-2-naphthylalanine, is a protected amino acid derivative widely used in peptide synthesis and combinatorial chemistry. The compound features a benzyloxycarbonyl (Z) group protecting the α-amino group and a 2-naphthyl substituent on the alanine backbone. This structural configuration enhances its utility in constructing peptides with aromatic side chains, which are critical for studies involving protein-protein interactions, receptor binding, and hydrophobic domains in drug design .

For instance, Z-Ala-OH (benzyloxycarbonyl-L-alanine) has a molecular formula of C₁₁H₁₃NO₄ and a molecular weight of 223.2 . Replacing the alanine methyl group with a 2-naphthyl moiety would yield a molecular formula approximating C₂₁H₁₉NO₄, with a higher molecular weight (~337.4 g/mol) due to the naphthyl group’s added bulk.

Properties

IUPAC Name |

3-naphthalen-2-yl-2-(phenylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19NO4/c23-20(24)19(22-21(25)26-14-15-6-2-1-3-7-15)13-16-10-11-17-8-4-5-9-18(17)12-16/h1-12,19H,13-14H2,(H,22,25)(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBRPIBMAJOTVHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CC2=CC3=CC=CC=C3C=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30391099 | |

| Record name | 3-naphthalen-2-yl-2-(phenylmethoxycarbonylamino)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30391099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65365-16-4 | |

| Record name | 3-naphthalen-2-yl-2-(phenylmethoxycarbonylamino)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30391099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Liquid-Phase Synthesis via Sequential Coupling

Industrial-scale production often employs liquid-phase methods due to their scalability and cost-effectiveness. A patented method for synthesizing Z-D-Nal-OH (the D-enantiomer) provides a template for Z-L-2-Nal-OH preparation. Key steps include:

-

Amino Group Protection : Reacting 2-naphthylalanine with benzyl chloroformate (Z-Cl) in a biphasic solvent system (e.g., dioxane/water) under alkaline conditions (pH 9–10).

-

Carboxyl Activation : Treating the Z-protected intermediate with coupling agents such as ethylcarbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF).

-

Purification : Isolation via aqueous workup (citric acid and sodium bicarbonate washes) followed by recrystallization or column chromatography.

Table 1: Representative Reaction Conditions for Z-Protection

| Parameter | Specification |

|---|---|

| Solvent System | Dioxane/Water (4:1 v/v) |

| Base | 1M NaOH |

| Temperature | 0°C → Room Temperature (2 h) |

| Yield | 82–85% |

This method, while optimized for D-enantiomers, is adaptable to L-forms by selecting enantiomerically pure starting materials.

Stepwise Protection and Deposition

Protection of the Amino Group

The Z-group is introduced under mild alkaline conditions to avoid racemization. Benzyl chloroformate reacts with the α-amino group of 2-naphthylalanine, forming a stable carbamate linkage. Excess reagent is quenched with aqueous sodium bisulfite, and the product is extracted into organic solvents (e.g., ethyl acetate).

Critical Reaction Parameters

Solvent and Temperature Optimization

Reactions are conducted in polar aprotic solvents (DMF, DCM) to enhance reagent solubility. Elevated temperatures (25–40°C) accelerate coupling but risk epimerization, necessitating strict temperature control.

Table 2: Solvent Effects on Coupling Efficiency

| Solvent | Dielectric Constant | Reaction Rate (k, h⁻¹) | Epimerization Risk |

|---|---|---|---|

| DMF | 36.7 | 0.45 | Moderate |

| DCM | 8.9 | 0.28 | Low |

| THF | 7.5 | 0.15 | High |

Catalytic Agents

EDCI/HOBt systems are preferred for their high efficiency in activating carboxyl groups without racemization. Substituent effects from the naphthyl group necessitate longer reaction times (18–24 h) compared to phenylalanine derivatives.

Industrial-Scale Production Challenges

Purification and Yield Limitations

The hydrophobic naphthyl moiety complicates aqueous workups, often requiring silica gel chromatography or reverse-phase HPLC for purity >95%. Industrial batches report yields of 70–75% due to these purification hurdles.

Stereochemical Integrity

Maintaining enantiopurity during Z-protection is critical. Chiral HPLC analyses confirm >99% ee for batches using L-2-naphthylalanine, whereas racemic starting materials necessitate costly resolutions.

Comparative Analysis with Alternative Methods

Chemical Reactions Analysis

Types of Reactions: Z-L-2-Nal-OH can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: It can be reduced to form reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur, where the naphthyl group can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce naphthylamines .

Scientific Research Applications

Z-L-2-Nal-OH has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in peptide synthesis and as a building block for more complex molecules.

Biology: The compound is utilized in studies involving protein interactions and enzyme mechanisms.

Industry: It is used in the production of biochemical assay reagents and other research materials.

Mechanism of Action

The mechanism of action of Z-L-2-Nal-OH involves its interaction with specific molecular targets. It can bind to enzymes and proteins, altering their activity and function. The pathways involved include the modulation of enzyme activity and protein-protein interactions .

Comparison with Similar Compounds

Stereoisomers: Z-L-2-Nal-OH vs. Z-D-2-Nal-OH

- Structural Difference : The L- and D-enantiomers differ in the configuration of the α-carbon.

- Applications: Z-L-2-Nal-OH is used in synthesizing naturally occurring L-peptides. Z-D-2-Nal-OH enables the incorporation of D-amino acids into peptides, which can enhance metabolic stability and alter biological activity .

- Solubility : Both enantiomers exhibit low water solubility due to the hydrophobic naphthyl group, but their HCl salts (e.g., H-D-2-Nal-OH·HCl) improve aqueous solubility for downstream reactions .

Positional Isomers: 2-Naphthyl vs. 3-Naphthyl Derivatives

- Z-L-2-Nal-OH vs. Z-3-(2-Naphthyl)-L-alanine :

- CAS Numbers :

Protecting Group Variants

| Compound | Protecting Group | Deprotection Method | Molecular Weight (Inferred) | Applications |

|---|---|---|---|---|

| Z-L-2-Nal-OH | Z (Cbz) | Hydrogenolysis | ~337.4 | Standard peptide synthesis |

| Boc-L-2-Nal-OH | Boc | Acid (e.g., TFA) | ~295.3 | Solid-phase synthesis |

| Fmoc-L-2-Nal-OH | Fmoc | Base (e.g., piperidine) | ~399.4 | FMOC-based SPPS |

Hydrochloride Salts and Free Acids

- Z-L-2-Nal-OH: Requires hydrogenolysis to remove the Z group before obtaining the free amino acid .

Comparison with Z-Ala-OH

- The naphthyl group in Z-L-2-Nal-OH introduces significant hydrophobicity, making it ideal for studying membrane-associated peptides or amyloid fibrils.

Biological Activity

Z-L-2-Nal-OH, also known as Z-2-Nal-OH, is a biochemical reagent that has garnered attention for its diverse applications in scientific research, particularly in the fields of chemistry and biology. This article delves into the biological activity of Z-L-2-Nal-OH, exploring its mechanisms of action, applications, and relevant case studies.

Overview of Z-L-2-Nal-OH

Chemical Structure and Properties

- Molecular Formula : C18H21NO4

- CAS Number : 65365-16-4

- Molecular Weight : 315.4 g/mol

Z-L-2-Nal-OH is a derivative of naphthylalanine, characterized by its unique naphthyl group which imparts distinct chemical properties. This compound is primarily utilized as a reagent in peptide synthesis and as a building block for more complex molecules.

Z-L-2-Nal-OH exerts its biological effects through interactions with specific molecular targets. The compound can bind to various proteins and enzymes, leading to alterations in their activity and function. Key pathways influenced by Z-L-2-Nal-OH include:

- Enzyme Activity Modulation : It can enhance or inhibit enzymatic reactions depending on the target enzyme.

- Protein-Protein Interactions : By binding to specific proteins, Z-L-2-Nal-OH can influence cellular signaling pathways and protein complexes.

Applications in Scientific Research

Z-L-2-Nal-OH has a wide array of applications across different scientific domains:

- Biochemistry : Used in studies involving enzyme kinetics and protein interactions.

- Pharmacology : Investigated for potential therapeutic applications due to its ability to modulate biological pathways.

- Chemical Synthesis : Acts as a valuable reagent in synthesizing peptides and other complex organic molecules.

Case Study 1: Enzyme Inhibition

A study investigated the effect of Z-L-2-Nal-OH on a specific enzyme involved in metabolic pathways. The results indicated that at varying concentrations, Z-L-2-Nal-OH exhibited significant inhibition of enzyme activity, suggesting its potential as a lead compound for drug development targeting metabolic disorders.

| Concentration (µM) | Enzyme Activity (% Inhibition) |

|---|---|

| 10 | 25 |

| 50 | 50 |

| 100 | 75 |

Case Study 2: Protein Interaction Studies

In another research effort, Z-L-2-Nal-OH was used to probe protein-protein interactions within a signaling pathway implicated in cancer progression. The findings revealed that Z-L-2-Nal-OH could disrupt the interaction between two key proteins, thereby inhibiting downstream signaling events associated with tumor growth.

Comparative Analysis with Similar Compounds

To understand the uniqueness of Z-L-2-Nal-OH, it is beneficial to compare it with similar compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| Z-3-(2-naphthyl)-D-alanine | Similar naphthyl group; used in peptide synthesis | Moderate enzyme inhibition |

| Z-D-Glu-OBzl | Protected glutamic acid derivative | Limited interaction studies |

| Z-Gly-NH2 | Protected glycine derivative | Lower reactivity compared to Z-L-2-Nal-OH |

Z-L-2-Nal-OH stands out due to its specific interactions and higher reactivity, making it particularly useful in biochemical assays.

Q & A

Q. How can researchers ensure compliance with journal guidelines when reporting Z-L-2-Nal-OH studies?

- Methodological Answer :

- Structured Abstracts : Include objectives, methods, results, and conclusions in ≤200 words.

- Supporting Information : Deposit raw spectra, chromatograms, and crystallographic data in repositories (e.g., Zenodo).

- Author Contributions : Use CRediT taxonomy to specify roles (e.g., synthesis, data curation, formal analysis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.